(-)-松脂酚

描述

Synthesis Analysis

The stereoselective synthesis of all stereoisomers of lariciresinol has been studied to examine the effect of stereochemistry on plant growth, where configuration at benzylic positions was achieved through intramolecular etherification processes. The synthesis of (-)-Lariciresinol from hydroxymatairesinol represents a method for obtaining this compound in optically pure form, illustrating the compound's accessibility for further studies (Nishiwaki, Kumamoto, Shuto, & Yamauchi, 2011).

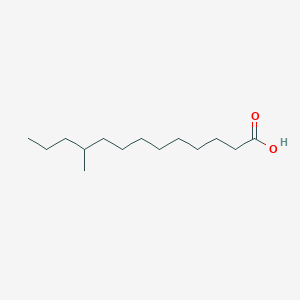

Molecular Structure Analysis

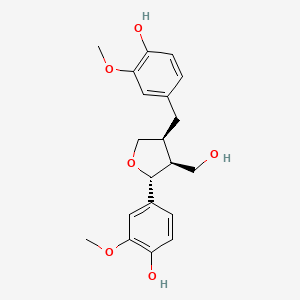

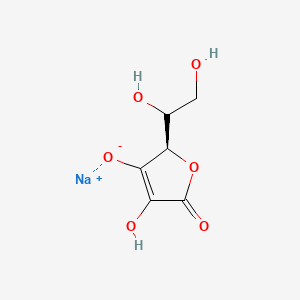

The molecular structure of (-)-lariciresinol includes a characteristic dibenzylbutane skeleton found in lignans, with hydroxyl groups that contribute to its biological activity. The configuration of these functional groups significantly affects its biological function and interaction with biological targets. The crystal structure analysis of related enzymes, such as pinoresinol-lariciresinol reductases, provides insight into the molecular mechanisms underlying the substrate specificity, which is crucial for the biosynthesis of (-)-lariciresinol and its structural diversity (Xiao et al., 2020).

Chemical Reactions and Properties

(-)-Lariciresinol participates in various biological pathways, including its role in apoptosis induction in cancer cells through the mitochondrial-mediated apoptosis pathway, as well as its involvement in antifungal activity by disrupting fungal plasma membranes. These functions are attributed to its chemical structure, which interacts with cellular components to modulate biological processes (Ma et al., 2018), (Hwang et al., 2011).

Physical Properties Analysis

The physical properties of (-)-lariciresinol, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and formulation in pharmacological applications. These properties are influenced by the lignan's stereochemistry and functional groups, affecting its interaction with solvents and biological matrices.

Chemical Properties Analysis

The chemical properties of (-)-lariciresinol, such as reactivity towards acids, bases, and oxidizing agents, determine its stability and biological efficacy. Its antioxidant and anti-inflammatory activities are attributed to the presence of phenolic groups, which can undergo redox reactions and scavenge free radicals. The compound's ability to inhibit α-glucosidase and modulate insulin signaling showcases its potential for therapeutic applications in diabetes management (Alam et al., 2022).

科学研究应用

抗癌特性

肝癌细胞凋亡诱导: 已发现(-)-松脂酚通过线粒体介导的凋亡途径诱导HepG2肝癌细胞凋亡 (Ma等,2018)。这表明其作为肝癌治疗剂的潜力。

HepG2细胞中的蛋白质组学分析: 对(-)-松脂酚对人HepG2细胞的影响的研究发现,与细胞增殖、代谢和凋亡相关的蛋白质发生了变化。这进一步支持了其在癌症治疗中的作用,可能通过泛素-蛋白酶体途径 (Ma等,2016)。

抑制乳腺癌: 已发现膳食(-)-松脂酚可减弱人MCF-7乳腺癌异种移植物和大鼠中致癌物诱导的乳腺肿瘤的生长 (Saarinen等,2008)。

抗菌和抗真菌特性

抗真菌活性: (-)-松脂酚对各种病原真菌菌株表现出有效的抗真菌特性。它破坏真菌质膜,表明其作为治疗人类真菌感染的抗真菌剂的潜力 (Hwang等,2011)。

抑制细菌生长: (+)-松脂酚在控制金黄色葡萄球菌和大肠杆菌O157:H7的生长方面显示出功效,突出了其抗菌潜力 (Bajpai等,2017)。

抗氧化和抗糖尿病活性

抗糖尿病活性: 已发现松脂酚通过抑制α-葡萄糖苷酶和增强胰岛素信号传导来显示抗糖尿病活性。它通过改善葡萄糖稳态显示出在管理和预防糖尿病方面的潜在用途 (Alam等,2022)。

抗氧化功效: (+)-松脂酚表现出有效的抗氧化活性,减少细胞中ROS的产生,并增加抗氧化酶的转录和翻译水平。这表明其作为天然抗氧化剂的潜力 (Bajpai等,2017)。

属性

IUPAC Name |

4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-SXGZJXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83327-19-9 | |

| Record name | (-)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)

![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)

![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)